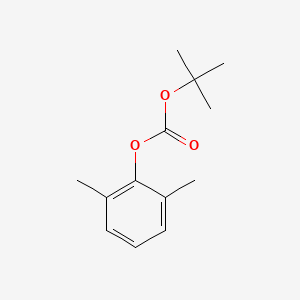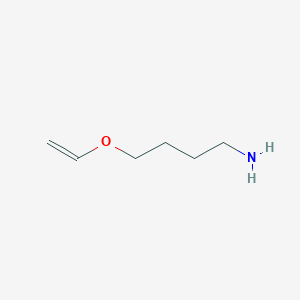
N~1~,N~4~-Dipropylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Dipropylbenzene-1,4-diamine is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene, where two propyl groups are attached to the nitrogen atoms of a 1,4-diaminobenzene structure. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dipropylbenzene-1,4-diamine typically involves the alkylation of benzene-1,4-diamine with propyl halides. One common method is the reaction of benzene-1,4-diamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydrogen atoms on the nitrogen with propyl groups.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Dipropylbenzene-1,4-diamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the alkylation process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Dipropylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields secondary amines.
Substitution: Results in various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Dipropylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N1,N~4~-Dipropylbenzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes related to signal transduction and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~-Dipropylbenzene-1,4-diamine
- N~1~,N~4~-Diethylbenzene-1,4-diamine
- N~1~,N~4~-Dimethylbenzene-1,4-diamine
Uniqueness
N~1~,N~4~-Dipropylbenzene-1,4-diamine is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties. Compared to its ethyl and methyl counterparts, the propyl groups provide increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
183986-25-6 |
|---|---|
Molekularformel |
C12H20N2 |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
1-N,4-N-dipropylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
FBBCNGBQXAYBEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CC=C(C=C1)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)



![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)

![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)

![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)

